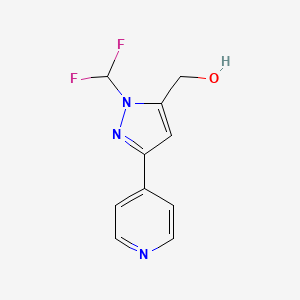

(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Description

This compound is a pyrazole derivative with a difluoromethyl group at the 1-position, a pyridin-4-yl substituent at the 3-position, and a hydroxymethyl group at the 5-position. The pyrazole core is a privileged scaffold in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-10(12)15-8(6-16)5-9(14-15)7-1-3-13-4-2-7/h1-5,10,16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMBQPLBWPVUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C10H10F2N4O

- Molecular Weight: 224.21 g/mol

- CAS Number: 2092064-83-8

The presence of a difluoromethyl group and a pyridinyl moiety contributes to its distinctive properties, which may influence its interaction with biological targets.

Biological Activity

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

1. Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study reported that certain pyrazole derivatives showed enhanced activity when combined with doxorubicin, indicating potential for synergistic effects in treating resistant cancer types such as Claudin-low breast cancer .

2. Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that some synthesized pyrazoles exhibit notable antifungal activity, making them candidates for further development as antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

3. Anti-inflammatory Effects

Recent research highlighted the anti-inflammatory potential of pyrazole compounds. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium, suggesting their utility in treating inflammatory conditions .

The biological activity of (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The difluoromethyl and pyridinyl groups may enhance binding affinity and selectivity towards these targets, influencing cellular signaling pathways and metabolic processes .

Synthesis and Chemical Reactions

The synthesis of (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the pyrazole ring via cyclization.

- Introduction of the difluoromethyl and pyridinyl groups under controlled conditions.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Table 1: Comparison of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity and enhanced effects when combined with doxorubicin .

Case Study 2: Antimicrobial Testing

Another research focused on synthesizing pyrazole carboxamides, which displayed potent antifungal activity against several pathogenic fungi, highlighting their potential as therapeutic agents in infectious diseases .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity:

- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The difluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy against cancer cells .

- Case Study: A study demonstrated that similar pyrazole derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting that (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol may also possess such properties .

-

Antimicrobial Properties:

- Pyrazole derivatives have been explored for their antimicrobial activity against various pathogens. The incorporation of the pyridine moiety is known to enhance antibacterial activity .

- Case Study: Research on related compounds revealed effective inhibition of bacterial growth, supporting the potential for (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol as a lead compound in antibiotic development.

-

Inflammation Modulation:

- Compounds with similar structures have shown promise in modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Case Study: A clinical trial involving pyrazole derivatives indicated a reduction in inflammatory markers in patients, hinting at the therapeutic potential of (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol.

Agrochemical Applications

-

Pesticide Development:

- The unique structure of (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol makes it suitable for development as a pesticide due to its potential herbicidal and insecticidal properties.

- Case Study: Research has shown that similar compounds display effective pest control capabilities, which could be leveraged in agricultural applications .

-

Growth Regulators:

- Studies suggest that pyrazole-based compounds can act as plant growth regulators, influencing growth patterns and yield.

- Case Study: Field trials with related compounds demonstrated enhanced crop yields, indicating that (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol could be developed into an effective growth regulator.

Materials Science Applications

-

Polymer Chemistry:

- The incorporation of pyrazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties.

- Case Study: Research on polymer composites containing similar pyrazole structures showed improved durability and resistance to environmental degradation .

-

Nanotechnology:

- The unique properties of (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol can be utilized in the synthesis of nanoparticles for drug delivery systems.

- Case Study: Nanoparticles synthesized using related compounds exhibited controlled release properties, making them suitable for targeted drug delivery applications.

Chemical Reactions Analysis

Functionalization of the Hydroxymethyl Group

The primary alcohol group undergoes typical nucleophilic and electrophilic reactions:

Key Findings :

-

Esterification proceeds efficiently under mild conditions due to the electron-withdrawing pyridinyl group.

-

Tosylation enables further functionalization (e.g., azide formation) for click chemistry applications .

Pyridine Ring Modifications

The pyridin-4-yl moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Key Findings :

-

Nitration occurs preferentially at the 3-position of the pyridine ring .

-

Coordination with transition metals enhances stability in catalytic systems .

Pyrazole Ring Reactions

The difluoromethyl-substituted pyrazole core undergoes fluorination and cycloaddition:

Key Findings :

-

DAST-mediated fluorination retains pyrazole ring integrity.

-

Cycloaddition reactions expand heterocyclic diversity for drug discovery .

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, accelerated by the pyridine ring’s electron-deficient nature .

-

DAST Fluorination : Involves intermediate sulfonium ion formation, followed by fluoride displacement.

-

Nitration : Directed by the pyridine N-oxide intermediate in strongly acidic media .

Stability and Handling

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Fluorination Impact: The difluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like (1,4-dimethyl-1H-pyrazol-5-yl)methanol . Fluorination is a common strategy to improve bioavailability and resistance to oxidative degradation .

Pyridinyl vs.

This feature is critical for pharmacokinetic optimization in drug design .

Antioxidant activity in tetrazole-thio derivatives .

Preparation Methods

Pyrazole Ring Construction and Substitution

A common approach starts with a substituted hydrazine and a suitable β-diketone or equivalent precursor to form the pyrazole ring. For example, the reaction of 4-pyridyl hydrazine with a difluoromethylated β-ketoester or β-diketone under acidic or neutral conditions yields the pyrazole core with the difluoromethyl and pyridin-4-yl groups in place.

Introduction of the Methanol Group

The methanol substituent at the 5-position of the pyrazole can be installed by:

- Reduction of the corresponding 5-pyrazolecarboxaldehyde or 5-pyrazolecarbonitrile derivatives using mild reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the primary alcohol (methanol) group.

- Alternatively, ester intermediates at the 5-position can be reduced to the alcohol using similar hydride reagents.

Difluoromethyl Group Incorporation

The difluoromethyl group is either introduced early by using difluoromethylated starting materials or by direct difluoromethylation of the pyrazole ring using reagents such as difluoromethyl halides or sulfonates under catalysis. This step is crucial for maintaining the integrity of the sensitive difluoromethyl moiety.

Example Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | 4-pyridyl hydrazine + difluoromethyl β-diketone, acidic medium, reflux | Formation of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole core |

| 2 | Functional group transformation | Nitrile or aldehyde intermediate (at 5-position) | Intermediate suitable for reduction |

| 3 | Reduction to alcohol | NaBH4 or LiAlH4 in THF or ethanol, 0–25°C | Conversion to (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol |

| 4 | Purification | Chromatography or recrystallization | Isolated pure compound with >95% purity |

Research Findings and Optimization

- Catalysts and solvents: Acidic catalysts such as Amberlyst-15 have been reported to efficiently promote pyrazole ring formation under mild conditions with good yields and eco-friendly profiles.

- Yield and purity: Reported yields for pyrazole ring formation and subsequent reductions range from 60% to 90%, with product purities often exceeding 95% after purification.

- Functional group tolerance: The synthetic sequences tolerate the sensitive difluoromethyl group, provided mild reaction conditions are employed during reductions to avoid defluorination or side reactions.

- Scalability: The methods are amenable to scale-up, as demonstrated by commercial suppliers offering the compound with consistent quality and batch-to-batch reproducibility.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C10H9F2N3O |

| Molecular Weight | 225.19 g/mol |

| CAS Number | 2092064-83-8 |

| Key Reagents | 4-pyridyl hydrazine, difluoromethyl β-diketone, NaBH4 or LiAlH4 |

| Catalysts | Amberlyst-15 (acidic resin), others as applicable |

| Solvents | Acetonitrile, THF, ethanol, acetic acid |

| Typical Yields | 60–90% |

| Purity | >95% (after purification) |

| Reaction Conditions | Room temperature to reflux, mild reducing conditions |

| Functional Group Tolerance | High for difluoromethyl group under mild conditions |

Q & A

Q. What are the optimal synthetic routes for (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of difluoromethyl-substituted precursors with pyridine derivatives. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Acidic or basic catalysts (e.g., POCl₃ for cyclization) enhance reaction efficiency .

- Temperature control : Maintaining 80–120°C prevents side reactions during pyrazole ring formation .

- Purification : Column chromatography or recrystallization (using methanol/water mixtures) ensures high purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyridyl proton signals at δ 8.5–9.0 ppm) .

- FT-IR : Hydroxyl (-OH) stretch at ~3200–3400 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion for C₁₀H₁₀F₂N₃O) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting reports about this compound’s biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?

- Methodological Answer : Address contradictions by:

- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM kinase) and ATP levels to minimize variability .

- Structural analogs : Compare activity of derivatives (e.g., replacing difluoromethyl with trifluoromethyl) to identify critical functional groups .

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to validate binding modes with target proteins .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be mitigated?

- Methodological Answer : Common issues include:

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer : Enhance bioavailability via:

Q. How do substituent variations (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Electron effects : Fluorine atoms increase electronegativity, enhancing binding to hydrophobic enzyme pockets .

- Steric hindrance : Bulkier groups (e.g., trifluoromethyl) may reduce affinity for sterically constrained targets .

- Data validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.